Methyl 3-(2,2-diethylhydrazinyl)propanoate
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Overview
Description
Methyl 3-(2,2-diethylhydrazinyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a hydrazine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-diethylhydrazinyl)propanoate typically involves the reaction of methyl acrylate with 2,2-diethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield . The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as column chromatography or large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-diethylhydrazinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
Methyl 3-(2,2-diethylhydrazinyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2,2-diethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes or receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,2-dimethylhydrazinyl)propanoate: Similar in structure but with different alkyl groups on the hydrazine moiety.
Methyl propionate: A simpler ester without the hydrazine moiety.
Uniqueness
Methyl 3-(2,2-diethylhydrazinyl)propanoate is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler esters and other hydrazine derivatives .
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl 3-(2,2-diethylhydrazinyl)propanoate |
InChI |
InChI=1S/C8H18N2O2/c1-4-10(5-2)9-7-6-8(11)12-3/h9H,4-7H2,1-3H3 |
InChI Key |
IPXOYACWWPBDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)NCCC(=O)OC |
Origin of Product |
United States |
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